molecular formula C18H13BrClNO2 B2950377 5-bromo-2-chloro-N-(4-(furan-3-yl)benzyl)benzamide CAS No. 2034379-38-7

5-bromo-2-chloro-N-(4-(furan-3-yl)benzyl)benzamide

Cat. No.: B2950377
CAS No.: 2034379-38-7
M. Wt: 390.66
InChI Key: RMOLUXOZHDFXFU-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of bromine, chlorine, and a furan ring, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 5-bromo-2-chloro-N-(4-(furan-3-yl)benzyl)benzamide typically involves multiple steps. One common method starts with the synthesis of the benzylamine derivative, followed by bromination and chlorination reactions to introduce the bromine and chlorine atoms, respectively . The final step involves coupling the furan-3-yl group to the benzylamine derivative under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

5-bromo-2-chloro-N-(4-(furan-3-yl)benzyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions, where reagents like sodium methoxide or potassium tert-butoxide can be used. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-bromo-2-chloro-N-(4-(furan-3-yl)benzyl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(4-(furan-3-yl)benzyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and regulation.

Comparison with Similar Compounds

5-bromo-2-chloro-N-(4-(furan-3-yl)benzyl)benzamide can be compared with other similar compounds, such as:

    2-bromobenzamide: This compound shares the bromine atom but lacks the chlorine and furan-3-yl groups.

    5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: This compound has a similar furan ring but differs in the substitution pattern and additional functional groups. The uniqueness of this compound lies in its specific combination of bromine, chlorine, and furan-3-yl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-2-chloro-N-[[4-(furan-3-yl)phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClNO2/c19-15-5-6-17(20)16(9-15)18(22)21-10-12-1-3-13(4-2-12)14-7-8-23-11-14/h1-9,11H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOLUXOZHDFXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=C(C=CC(=C2)Br)Cl)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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